Enzyme Inhibition Potency: Target Compound vs. Positional Isomer
A structurally highly analogous compound, 1-(1-(2,6-dichlorobenzoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione, was tested in a DHODH enzyme assay and exhibited an IC50 of 1.20 nM [1]. The target compound's activity in the same assay is unconfirmed. This single-atom shift of the chlorine substituent (from 2,5 to 2,6 positions) creates a critical difference, as a similar positional change in a comparable scaffold is known to alter isoform selectivity by over 1700-fold [2]. This strongly suggests that the 2,5-dichloro isomer is a distinct functional entity and cannot be replaced by the 2,6-dichloro isomer.
| Evidence Dimension | DHODH Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly available for the specific DHODH assay. |
| Comparator Or Baseline | 1-(1-(2,6-Dichlorobenzoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione: IC50 = 1.20 nM [1] |
| Quantified Difference | Unquantified; structural isomer with predicted different activity profile. |
| Conditions | Recombinant human DHODH, dihydroorotate substrate, monitoring DCIP reduction. |
Why This Matters
For research groups targeting DHODH, selecting the wrong positional isomer (2,6- vs 2,5-dichloro) could invalidate study results, as the chlorine position is known to be a key determinant of target binding affinity.
- [1] BindingDB. BDBM50281169. CHEMBL4173846. IC50 data for 1-(1-(2,6-dichlorobenzoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione. View Source
- [2] Selvy, P.E. et al. Design and Synthesis of Isoform-Selective Phospholipase D (PLD) Inhibitors. Part I: Impact of Alternative Halogenated Privileged Structures for PLD1 Specificity. Journal of Medicinal Chemistry, 2011. View Source
